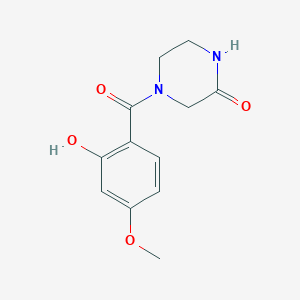

4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one

CAS No.:

Cat. No.: VC19948659

Molecular Formula: C12H14N2O4

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2O4 |

|---|---|

| Molecular Weight | 250.25 g/mol |

| IUPAC Name | 4-(2-hydroxy-4-methoxybenzoyl)piperazin-2-one |

| Standard InChI | InChI=1S/C12H14N2O4/c1-18-8-2-3-9(10(15)6-8)12(17)14-5-4-13-11(16)7-14/h2-3,6,15H,4-5,7H2,1H3,(H,13,16) |

| Standard InChI Key | TZYQRBDDWUYNND-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)N2CCNC(=O)C2)O |

Introduction

4-(2-Hydroxy-4-methoxybenzoyl)piperazin-2-one is an organic compound that belongs to the class of benzoyl-substituted piperazinones. Its structure suggests a hybrid of aromatic and heterocyclic chemistry, making it relevant in pharmaceutical and chemical research.

Key Structural Features:

-

Benzoyl Group: The compound features a benzoyl moiety substituted with hydroxy (-OH) and methoxy (-OCH₃) groups at positions 2 and 4, respectively. These functional groups are known for their influence on chemical reactivity and biological activity.

-

Piperazinone Ring: The piperazin-2-one core is a six-membered heterocyclic ring containing nitrogen atoms. This scaffold is commonly found in bioactive molecules due to its ability to interact with biological targets.

Synthesis Pathway

While specific synthetic routes for this compound are unavailable in the provided resources, a plausible pathway can be inferred:

-

Starting Materials:

-

2-Hydroxy-4-methoxybenzoic acid (a derivative of salicylic acid).

-

Piperazine or its derivatives.

-

-

Reaction Steps:

-

Amide Bond Formation: Condensation of the carboxylic acid group from 2-hydroxy-4-methoxybenzoic acid with one nitrogen atom of piperazine.

-

Cyclization: Formation of the piperazin-2-one ring through intramolecular cyclization under controlled conditions.

-

Potential Applications

Given its structural features, this compound may have applications in various fields:

-

Pharmaceutical Research:

-

Piperazine derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties.

-

The hydroxy and methoxy groups on the benzoyl moiety may enhance binding affinity to biological targets.

-

-

Chemical Intermediates:

-

The compound could serve as a precursor in synthesizing more complex molecules with tailored biological activities.

-

-

Material Science:

-

Its aromatic and heterocyclic nature might make it useful in designing polymers or coatings with specific properties.

-

Biological Activity

Although no direct data is available for this compound, its structural analogs suggest potential bioactivity:

-

Hydroxy and Methoxy Substituents:

-

These groups often enhance antioxidant and radical-scavenging properties.

-

-

Piperazinone Core:

-

Known for its role in drug-like molecules that target enzymes or receptors.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume